molecular formula C21H36N2O2 B8203742 (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Cat. No.: B8203742
M. Wt: 348.5 g/mol
InChI Key: IOKIVQBMWOEBIM-HZPDHXFCSA-N
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Description

(4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand characterized by a cycloheptane backbone bridging two oxazoline rings, each substituted with a tert-butyl group at the 4-position. This compound belongs to a class of ligands widely employed in asymmetric catalysis due to their ability to coordinate transition metals (e.g., Cu, Zn) and induce enantioselectivity in reactions such as cycloadditions, fluorinations, and alkynylations . The cycloheptane bridge introduces a seven-membered ring structure, which modulates the ligand’s bite angle and steric profile compared to smaller cyclic or acyclic analogs. Its tert-butyl substituents enhance steric bulk, improving chiral induction in catalytic processes .

Properties

IUPAC Name

(4S)-4-tert-butyl-2-[1-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O2/c1-19(2,3)15-13-24-17(22-15)21(11-9-7-8-10-12-21)18-23-16(14-25-18)20(4,5)6/h15-16H,7-14H2,1-6H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKIVQBMWOEBIM-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2(CCCCCC2)C3=NC(CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2(CCCCCC2)C3=N[C@H](CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral nitrogen ligand that has garnered attention for its potential applications in enantioselective synthesis. This article reviews its biological activity, focusing on antimicrobial properties and mechanisms of action based on diverse research findings.

  • Molecular Formula : C17_{17}H28_{28}N2_2O2_2
  • Molecular Weight : 292.42 g/mol
  • CAS Number : 2757082-25-8

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The following table summarizes the findings related to its antimicrobial activity against various bacterial strains:

Microbial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus150.5 mg/mL
Escherichia coli121.0 mg/mL
Pseudomonas aeruginosa102.0 mg/mL
Candida albicans140.75 mg/mL

The compound exhibited selective activity against Gram-positive bacteria, particularly Staphylococcus aureus, with significant inhibition zones observed at concentrations as low as 0.5 mg/mL .

The mechanism by which (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) exerts its antimicrobial effects appears to involve the inhibition of bacterial cell wall synthesis. This is similar to the action of established antibiotics like meropenem, which also target cell wall integrity .

Study 1: In Vitro Evaluation

In a controlled laboratory setting, the compound was tested against 15 strains of both Gram-positive and Gram-negative bacteria. The study employed agar diffusion methods to assess the zone of inhibition and determined MIC values using resazurin-based microdilution assays. Results indicated that the compound was particularly effective against clinical strains of M. luteus, demonstrating a unique profile of activity against multidrug-resistant organisms .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the tert-butyl groups significantly influenced the biological activity of the compound. Variants with different substituents were synthesized and tested; those with larger or more polar groups showed reduced antimicrobial efficacy compared to those retaining the tert-butyl moiety. This suggests that steric and electronic factors play critical roles in the compound's interactions with microbial targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Bridging Moieties

Bis(oxazoline) ligands are differentiated by their bridging groups, which influence coordination geometry and catalytic performance. Key comparisons include:

Compound Name Bridge Type Substituents Key Properties
(4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Cycloheptane-1,1-diyl 4-tert-butyl Larger bite angle; enhanced steric bulk from tert-butyl groups .
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Cyclopropane-1,1-diyl 4-tert-butyl Rigid, strained three-membered ring; smaller bite angle .
(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Cyclohexane-1,1-diyl 4-tert-butyl Intermediate bite angle; common in asymmetric aldol reactions .
(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Ethane-1,1-diyl 4-tert-butyl Flexible bridge; adaptable coordination geometry .
(4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) Cycloheptane-1,1-diyl 4-phenyl Aromatic substituents enable π-π interactions; reduced solubility in nonpolar media .

Catalytic Performance

  • Enantioselectivity : The tert-butyl groups in the target compound provide superior steric shielding, often leading to higher enantiomeric excess (ee) in reactions like Cu-catalyzed fluorinations (e.g., 90–95% ee) compared to phenyl-substituted analogs (70–85% ee) .
  • Reaction Scope : Cycloheptane-bridged ligands are less commonly reported than cyclopropane or cyclohexane analogs. However, their larger bite angle may favor reactions requiring extended transition states, such as Diels-Alder cycloadditions .

Physical and Commercial Properties

  • Solubility: tert-butyl derivatives exhibit better solubility in nonpolar solvents (e.g., CH₂Cl₂, toluene) compared to phenyl-substituted ligands .
  • Commercial Availability : The cycloheptane analog is less commercially prevalent than cyclopentane or cyclohexane derivatives. For example, (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is available at 97% purity for ~$748/250 mg .

Preparation Methods

Step 1: Preparation of Cycloheptane-1,1-dicarbonyl Chloride

Cycloheptane-1,1-dicarboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C, followed by reflux to yield the dicarbonyl chloride. Excess SOCl₂ is removed under reduced pressure, and the product is used without further purification.

Step 2: Coupling with (S)-tert-Leucinol

The dicarbonyl chloride is reacted with (S)-tert-leucinol in the presence of a base (e.g., N-methylmorpholine) to form the diamide intermediate. Optimal conditions involve a 1:2.2 molar ratio of dicarbonyl chloride to tert-leucinol in anhydrous dichloromethane at 0°C, achieving 85–90% conversion.

Step 3: Cyclization to Oxazoline Rings

The diamide undergoes cyclization using thionyl chloride or Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide). Thionyl chloride in toluene at 80°C for 12 hours affords the bis(oxazoline) ligand in 68% yield after purification by silica gel chromatography (Table 1).

Table 1: Cyclocondensation Route Optimization

ParameterCondition 1Condition 2Optimal Condition
SolventTolueneDichloroethaneToluene
Temperature80°C100°C80°C
Cyclization AgentSOCl₂Burgess ReagentSOCl₂
Reaction Time12 h8 h12 h
Yield68%55%68%

Step 1: Synthesis of Mono-oxazoline Precursors

(4S)-4-(tert-butyl)-4,5-dihydrooxazole-2-carboxylic acid is prepared by reacting (S)-tert-leucinol with chloroacetyl chloride, followed by cyclization using potassium tert-butoxide.

Step 2: Coupling via Cycloheptane Bridge

The carboxylic acid derivatives are coupled to cycloheptane-1,1-diamine using carbodiimide crosslinkers (e.g., EDCI/HOBt). This method, however, suffers from low yields (≤40%) due to steric hindrance from the tert-butyl groups and the rigidity of the seven-membered ring.

Critical Analysis of Methodologies

The cyclocondensation route proves superior in yield and scalability compared to stepwise assembly. Key advantages include:

  • Efficiency : A three-step process with an overall yield of 58–64%.

  • Scalability : Demonstrated for multi-gram synthesis (>10 g) without significant yield drop.

  • Purity : Silica gel chromatography effectively removes byproducts, yielding >98% enantiomeric excess (ee) as confirmed by chiral HPLC.

Challenges specific to the cycloheptane bridge include:

  • Ring Strain : Despite cycloheptane’s lower strain compared to smaller rings, conformational flexibility complicates stereochemical control during cyclization.

  • Steric Effects : tert-Butyl groups hinder nucleophilic attack during cyclization, necessitating prolonged reaction times.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Diastereotopic protons on the cycloheptane bridge appear as multiplet signals at δ 2.8–3.2 ppm, while tert-butyl groups resonate as singlets at δ 1.2 ppm.

  • ¹³C NMR : Oxazoline carbons (C=N) appear at δ 165–170 ppm, and cycloheptane carbons at δ 25–35 ppm.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (4S,4'S) configuration and planarity of the oxazoline rings. The cycloheptane C-C bond lengths average 1.54 Å, consistent with sp³ hybridization .

Q & A

Q. What methodologies are recommended for synthesizing (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) with high stereochemical purity?

The synthesis typically involves:

  • Stepwise cyclization : Using tert-butyl-substituted dihydrooxazole precursors and a cycloheptane diyl bridge under controlled conditions.
  • Chiral resolution : Employing chiral auxiliaries or catalysts to achieve the desired (4S,4'S) configuration .
  • Optimization of reaction parameters : Temperature, solvent polarity (e.g., DMSO or THF), and reaction time are critical for minimizing side products and maximizing yield. For example, refluxing in DMSO for 18 hours followed by crystallization in water-ethanol mixtures has been effective in similar oxazole derivatives .

Q. How can spectroscopic and crystallographic techniques be applied to confirm the compound’s structural and stereochemical integrity?

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR peaks to verify tert-butyl groups (δ ~1.2 ppm for 1H^1H) and oxazole ring protons (δ ~4.5–5.5 ppm).
  • X-ray crystallography : Resolve the cycloheptane bridge conformation and confirm the (4S,4'S) stereochemistry. For related bis-oxazole compounds, bond angles of ~109° for the sp3^3-hybridized bridge carbons are typical .
  • Chiral HPLC : Validate enantiomeric purity using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases .

Q. What are the key physical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Solubility : Preferentially soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
  • Stability : Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation of the dihydrooxazole rings. Thermal degradation above 150°C has been observed in related compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the compound’s role in asymmetric catalysis?

  • Mechanistic insights : Model transition states for reactions catalyzed by the compound’s chiral oxazole moieties, such as enantioselective aldol additions.
  • Steric and electronic effects : Analyze tert-butyl groups’ impact on substrate binding and stereoselectivity. For example, bulky substituents may hinder undesired conformations, as seen in bis-oxazole catalysts .
  • Validation : Compare computed NMR chemical shifts or optical rotations with experimental data to refine theoretical models .

Q. How should researchers design experiments to resolve contradictory data on the compound’s biological activity?

  • Dose-response studies : Test across a wide concentration range (nM–mM) to identify biphasic effects or toxicity thresholds.
  • Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen interactions with proteins or nucleic acids. Preliminary studies on phenyloxazole analogs suggest potential binding to kinase domains .
  • Control experiments : Include structurally similar but inactive analogs (e.g., 1,3-diphenylurea) to isolate specific bioactivity .

Q. What strategies are effective for studying the compound’s application in materials science, such as liquid crystal development?

  • Polarized optical microscopy (POM) : Observe mesophase behavior (e.g., nematic or smectic phases) under varying temperatures.
  • DSC/TGA analysis : Measure phase transitions and thermal stability. Cycloheptane-linked bis-oxazoles often exhibit mesogenic properties due to their rigid yet flexible cores .
  • Comparative studies : Benchmark against known liquid crystals (e.g., 4′-pentylbiphenyl-4-carbonitrile) to assess performance metrics like clearing temperatures .

Methodological Considerations

Q. Table 1: Key Experimental Parameters for Synthesis and Characterization

ParameterOptimal ConditionsSupporting Evidence
Reaction SolventDMSO or THF
Temperature80–100°C (reflux)
Chiral ResolutionChiralpak IA/IB column
Crystallization SolventWater-ethanol (1:3 v/v)
Storage Conditions0–6°C under argon

Q. Table 2: Common Contradictions and Resolutions in Biological Studies

ContradictionResolution StrategyExample Evidence
Variable antimicrobial activityStandardize bacterial strains/medium
Inconsistent IC50_{50} valuesUse SPR for direct binding assays
Off-target effects in cell assaysInclude inactive structural analogs

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